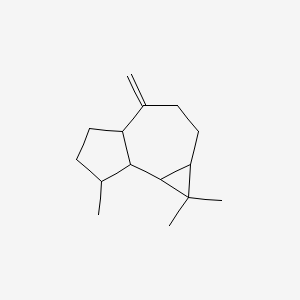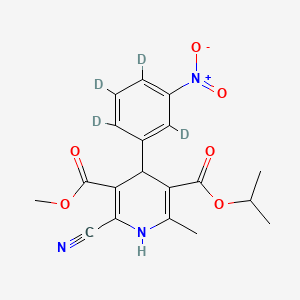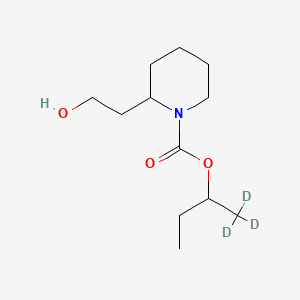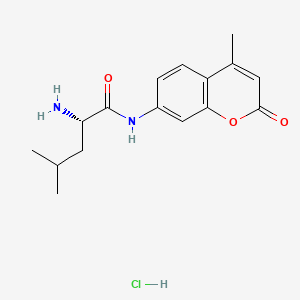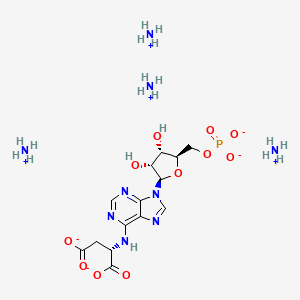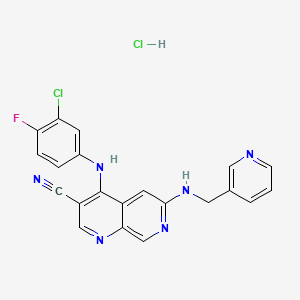
Tpl2 Kinase Inhibitor (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tpl2 Kinase Inhibitor (hydrochloride) typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 3-pyridinecarboxaldehyde to form an intermediate, which is then cyclized to produce the naphthyridine core. This core is further functionalized to yield the final product .
Industrial Production Methods
Industrial production of Tpl2 Kinase Inhibitor (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tpl2 Kinase Inhibitor (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the naphthyridine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the naphthyridine core, which can have different biological activities and properties .
Scientific Research Applications
Tpl2 Kinase Inhibitor (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Tpl2 kinase.
Mechanism of Action
Tpl2 Kinase Inhibitor (hydrochloride) exerts its effects by selectively inhibiting the kinase activity of Tpl2. This inhibition blocks the phosphorylation of downstream targets such as Mitogen-Activated Protein Kinase Kinase 1 (MEK1) and Mitogen-Activated Protein Kinase Kinase 2 (MEK2), which in turn prevents the activation of Extracellular Signal-Regulated Kinase 1 (ERK1) and Extracellular Signal-Regulated Kinase 2 (ERK2). This disruption of the MEK-ERK signaling pathway leads to the suppression of pro-inflammatory cytokine production and other inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
GS-4875: Another Tpl2 kinase inhibitor with similar inhibitory activity but different chemical structure.
Thienopyridine derivatives: These compounds also inhibit kinase activity but have a different scaffold and target specificity.
Uniqueness
Tpl2 Kinase Inhibitor (hydrochloride) is unique due to its high selectivity for Tpl2 over other kinases such as MEK, p38 MAPK, and Src. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C21H15Cl2FN6 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C21H14ClFN6.ClH/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13;/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28);1H |
InChI Key |
KEDACRYGOAMPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;hydrate;dihydrochloride](/img/structure/B10823230.png)
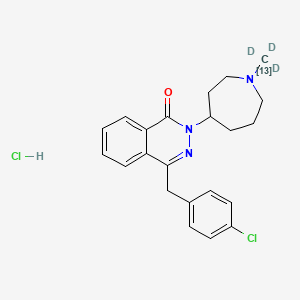
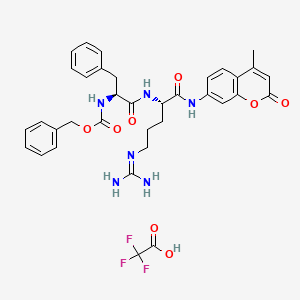
![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B10823243.png)
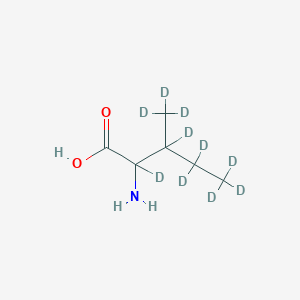

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823268.png)
